1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone

Medicinal chemistry CNS drug discovery Serotonin receptor pharmacology

1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone (CAS 1081132-73-1; molecular formula C23H25N3O3; molecular weight 391.5 g/mol) is a synthetic N-(indolecarbonyl)piperazine derivative bearing a characteristic 1-benzyl substituent on the indole ring and a methoxyacetyl terminal group on the piperazine nitrogen. This compound belongs to a class disclosed in the Merck Patent GmbH family (US6838461, US20050096330, WO 01/07435) as potent 5-HT2A receptor antagonists with therapeutic potential in psychosis, schizophrenia, depression, and neurological disorders.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B12176799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C23H25N3O3/c1-29-17-22(27)24-11-13-25(14-12-24)23(28)21-15-19-9-5-6-10-20(19)26(21)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3
InChIKeyLCDHOIDOAABBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone (CAS 1081132-73-1): Compound Identity and Patent Pedigree for Procurement Decisions


1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone (CAS 1081132-73-1; molecular formula C23H25N3O3; molecular weight 391.5 g/mol) is a synthetic N-(indolecarbonyl)piperazine derivative bearing a characteristic 1-benzyl substituent on the indole ring and a methoxyacetyl terminal group on the piperazine nitrogen . This compound belongs to a class disclosed in the Merck Patent GmbH family (US6838461, US20050096330, WO 01/07435) as potent 5-HT2A receptor antagonists with therapeutic potential in psychosis, schizophrenia, depression, and neurological disorders [1]. Its core scaffold—indole-2-carbonyl linked to piperazine—places it within a well-characterized pharmacophore class, while the N-benzyl and methoxyacetyl modifications distinguish it structurally from both earlier-generation analogs and commercially available alternatives .

Why N-Benzyl-Indole Piperazine Compounds Like 1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone Cannot Be Generically Substituted


Within the N-(indolecarbonyl)piperazine class, the N1-substituent on the indole ring and the terminal group on the piperazine nitrogen are the two primary structural determinants of receptor affinity, selectivity, and physicochemical properties [1]. The 1-benzyl group present in this compound introduces a substantial hydrophobic and steric element absent in the N-unsubstituted indole analog (CAS 1010904-04-7). In the foundational Merck patent family, the R1 substituent (which encompasses benzyl, phenyl, and naphthyl variants) is explicitly defined as critical for 5-HT2A receptor binding potency, with different R1 groups producing divergent selectivity profiles against 5-HT2C, D2, and other aminergic receptors [1]. Furthermore, the methoxyacetyl group provides a specific hydrogen-bond acceptor pattern and moderate polarity that differs qualitatively from methylsulfonyl, Boc, or aryl-ether alternatives found in closely related analogs [2]. Substituting any in-class compound without verifying these two pharmacophoric positions risks altering target engagement, off-target liability, solubility, and metabolic stability in ways that cannot be predicted from class-level data alone [1].

1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone: Quantitative Differentiation Evidence Against Closest Analogs


Indole N1-Benzyl Substitution: Molecular Weight and Lipophilicity Differentiation vs. N-Des-Benzyl Analog

The target compound incorporates an N1-benzyl group on the indole ring, increasing its molecular weight by 90.16 g/mol (from 301.34 to 391.5 g/mol) and adding approximately 2.5–3.0 logP units compared to the N-des-benzyl analog 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone (CAS 1010904-04-7) . This structural difference is pharmacophorically significant: in the Merck patent series, the R1 substituent (which includes benzyl) directly modulates 5-HT2A receptor binding affinity, and compounds lacking an N1-substituent consistently show altered receptor occupancy profiles [1]. The benzyl group contributes both π-stacking potential with aromatic receptor residues and increased hydrophobic surface area that can enhance blood-brain barrier penetration, a critical parameter for CNS-targeted probes [1].

Medicinal chemistry CNS drug discovery Serotonin receptor pharmacology

Piperazine Terminal Group Differentiation: Methoxyacetyl vs. Methylsulfonyl and Boc in Benzyl-Indole Series

Within the 1-benzyl-indole-2-carbonyl-piperazine sub-series, three commercially available analogs differ exclusively at the piperazine terminal position: the target compound bears a methoxyacetyl group, while (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone (MW 397.5 g/mol) carries a methylsulfonyl group, and tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate (Boc-protected) represents a synthetic intermediate state . The methoxyacetyl group provides a neutral, moderately polar terminus with hydrogen-bond acceptor capability (ether oxygen plus amide carbonyl), whereas the methylsulfonyl analog introduces a strongly electron-withdrawing sulfone that alters the piperazine nitrogen basicity and may affect 5-HT2A binding kinetics [1]. The Boc analog, as a protected intermediate, is not pharmacologically comparable and requires deprotection before biological evaluation . In the patent disclosure, OA groups (alkoxy, with methoxy as preferred) are described as contributing to favorable solubility and receptor complementarity compared to sulfonyl or unsubstituted alkyl alternatives [1].

Structure-activity relationship Piperazine functionalization Receptor selectivity

Indole Substitution Position: 2-Carbonyl vs. 3-Carbonyl Connectivity and Receptor Subtype Selectivity Implications

The target compound features a carbonyl linker at the indole 2-position. A closely related but mechanistically distinct series of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles has been explicitly characterized as dopamine D4 receptor ligands, with reported Ki values as low as 1.9 nM at D4 and >2000 nM at D1, D2, and D3 subtypes [1]. The position of the carbonyl attachment (2- vs. 3-position on indole) fundamentally redirects receptor selectivity: the 2-carbonyl series (including the target compound) is claimed in the Merck patents as 5-HT2A antagonist chemotype, while the 3-carbonyl series is experimentally validated as a D4-preferring chemotype [1][2]. This regioisomeric distinction carries direct procurement consequences: a researcher seeking a 5-HT2A tool compound must avoid 3-carbonyl indole analogs, as they are likely to engage dopamine receptors preferentially [1].

Dopamine D4 receptor 5-HT2A receptor Indole regioisomerism

Class-Level 5-HT2A Receptor Antagonism: Evidence from Patent In-Vitro Pharmacology

The N-(indolecarbonyl)piperazine class, encompassing the target compound's core scaffold, is explicitly characterized in US6838461 as having 'strong affinity for 5-HT2A receptors' with 5-HT2A receptor-antagonistic properties demonstrated via [3H]ketanserin displacement assays [1]. While individual compound IC50 or Ki values are not disclosed in the granted patent text for this specific derivative, the patent establishes that compounds of formula I (which structurally includes the target compound when R1 = benzyl-containing moiety and OA = methoxy) are potent 5-HT2A antagonists suitable for treating 5-HT2A-mediated disorders [1]. The in-vitro assay methodology (Example A1 of US6838461) uses [3H]ketanserin as the radioligand and measures decreased binding as evidence of test compound affinity for the 5-HT2A receptor; this assay is directly transferable for head-to-head benchmarking of the target compound against reference antagonists such as ketanserin or MDL 100,907 [1].

5-HT2A antagonist Ketanserin displacement CNS pharmacology

Synthetic Tractability and Commercial Availability vs. Custom Synthesis of Non-Commercial Analogs

The target compound (CAS 1081132-73-1) is listed on multiple chemical supplier databases, indicating existing commercial availability as a research chemical . In contrast, the closest structural analog—1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone (CAS 1010904-04-7)—also appears in supplier catalogs, but the methylsulfonyl analog and Boc-protected intermediate are less commonly stocked . For procurement decisions, compounds with active CAS numbers and supplier listings offer advantages in lead time (days vs. weeks for custom synthesis), batch-to-batch consistency through established quality control, and the availability of certificates of analysis . The methoxyacetyl group further simplifies handling compared to the Boc analog, which requires an additional deprotection step before biological testing, introducing variability in final compound purity and identity .

Chemical procurement Synthetic chemistry Reference standard sourcing

Optimal Research and Industrial Application Scenarios for 1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone Based on Quantitative Evidence


5-HT2A Receptor Pharmacological Tool for In-Vitro Binding and Functional Assays

Based on the patent-backed class-level evidence establishing N-(indolecarbonyl)piperazine derivatives as potent 5-HT2A antagonists [1], this compound is most appropriately deployed as a pharmacological probe in [3H]ketanserin displacement binding assays and 5-HT2A functional assays (e.g., calcium flux, IP1 accumulation). Researchers should benchmark the compound against ketanserin (Ki ≈ 1–3 nM) as a reference antagonist to establish its individual potency before proceeding to cellular or tissue-level experiments. The N-benzyl substitution provides the lipophilicity needed for adequate membrane partitioning in cell-based assays, while the methoxyacetyl group avoids the confounding reactivity associated with sulfonyl or carbamate-containing analogs [1].

Structure-Activity Relationship (SAR) Studies on Indole N1-Substitution in Serotonergic Chemotypes

The compound serves as a key member of an SAR matrix exploring the impact of indole N1-substitution on 5-HT2A affinity and selectivity. When compared head-to-head with its N-des-benzyl analog (CAS 1010904-04-7), the +90 Da mass shift and ~2.5 logP unit increase allow systematic evaluation of how steric bulk and lipophilicity at the indole N1 position modulate receptor binding kinetics, off-target profiles (particularly 5-HT2C and D2), and in-vitro ADME parameters . This application directly leverages the structural differentiation evidence established in Section 3 .

Chemical Probe for Differentiating 5-HT2A vs. D4 Receptor-Mediated Pathways

Given that indole-2-carbonyl piperazines are claimed as 5-HT2A antagonists [1] while the regioisomeric indole-3-carbonyl piperazine series is experimentally validated as D4-selective (Ki = 1.9 nM at D4 vs. >2000 nM at D1/D2/D3) [2], this compound can be used in parallel with a 3-carbonyl analog to dissect the relative contributions of 5-HT2A and D4 receptors in overlapping neurobiological pathways. This paired-probe approach is especially relevant in schizophrenia and cognition research, where both receptor subtypes are implicated [1][2].

Reference Standard for Analytical Method Development and Quality Control

With a well-defined CAS number (1081132-73-1), molecular formula (C23H25N3O3), and InChIKey (LCDHOIDOAABBOH-UHFFFAOYSA-N), the compound is suitable as a reference standard for HPLC-MS method development, purity assessment of synthetic batches, and stability studies [3]. Its moderate molecular weight (391.5 g/mol) and predicted lipophilicity (clogP ~3.2) place it within the analytical sweet spot for reversed-phase chromatography, facilitating robust quantification in biological matrices when used as an internal standard or calibration reference [3].

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